molecular formula C13H12BrN3 B15200490 pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide

pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide

Cat. No.: B15200490
M. Wt: 290.16 g/mol
InChI Key: HTADTGFUSVIDAU-UHFFFAOYSA-N
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Description

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide is a heterocyclic compound that belongs to the class of benzodiazepines This compound is characterized by its unique fused ring structure, which includes a pyridine ring fused to a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide typically involves the condensation of o-bromomethylbenzonitrile and α-bromo-o-cyanophenylmethane with 2-aminopyridines . This reaction proceeds through the formation of quaternary 2-aminopyridinium salts as intermediates . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-b][2,4]benzodiazepin-6(11H)-one, while reduction may produce a dihydro derivative of the compound .

Scientific Research Applications

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide include other benzodiazepine derivatives, such as:

Uniqueness

This compound is unique due to its specific fused ring structure and the presence of an imine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H12BrN3

Molecular Weight

290.16 g/mol

IUPAC Name

11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine;hydrobromide

InChI

InChI=1S/C13H11N3.BrH/c14-13-11-6-2-1-5-10(11)9-16-8-4-3-7-12(16)15-13;/h1-8,14H,9H2;1H

InChI Key

HTADTGFUSVIDAU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N=C3N1C=CC=C3.Br

Origin of Product

United States

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